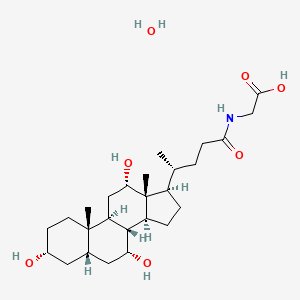
Gap 26
Vue d'ensemble
Description
Gap 26 est un peptide mimétique correspondant aux résidus 63-75 de la connexine 43, qui est un bloqueur des jonctions communicantes . Les jonctions communicantes sont des connexions intercellulaires spécialisées qui facilitent le transfert direct d'ions et de petites molécules entre les cellules adjacentes. This compound est largement utilisé en recherche pour étudier le rôle des jonctions communicantes dans divers processus physiologiques et pathologiques .
Mécanisme D'action
Target of Action
Gap 26, also known as MFCD06411601, Gap26, this compound TFA, H-Val-Cys-Tyr-Asp-Lys-Ser-Phe-Pro-Ile-Ser-His-Val-Arg-OH, or D80917, is a connexin mimetic peptide . It corresponds to residues 63-75 of connexin 43 , a protein that forms gap junctions . Gap junctions are a family of structurally-related transmembrane proteins that allow the passage of ions and small molecules between adjacent cells .
Mode of Action
This compound interacts with its target, connexin 43, to inhibit the function of gap junctions . It blocks the movement of IP3-induced ATP and Ca2+ across connexin hemichannels, i.e., hexameric channels yet to dock with partners in aligned cells and to generate the gap junction cell-cell conduit .
Biochemical Pathways
The inhibition of gap junctions by this compound affects several biochemical pathways. For instance, it reduces the wave size in certain cell lines and completely abolishes the InsP3-triggered ATP response . This indicates that this compound affects the basal ATP release, which is a crucial part of cellular energy metabolism .
Result of Action
The primary result of this compound’s action is the inhibition of gap junctions, leading to changes in cellular communication and metabolism . For example, this compound reduces rhythmic contractile activity in rabbit arterial smooth muscle cells . It also inhibits the InsP3-triggered ATP response, indicating an effect on cellular energy metabolism .
Méthodes De Préparation
Gap 26 est synthétisé par synthèse peptidique en phase solide (SPPS), une méthode qui permet l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine insoluble . La synthèse implique les étapes suivantes :
Couplage : Le premier acide aminé est attaché à la résine.
Déprotection : Le groupe protecteur de l'acide aminé est éliminé.
Couplage : L'acide aminé suivant est ajouté et couplé à la chaîne croissante.
Répétition : Les étapes 2 et 3 sont répétées jusqu'à l'obtention de la séquence peptidique souhaitée.
Clivage : Le peptide est clivé de la résine et purifié.
La production industrielle de this compound suit des principes similaires mais à plus grande échelle, utilisant souvent des synthétiseurs peptidiques automatisés pour augmenter l'efficacité et le rendement .
Analyse Des Réactions Chimiques
Gap 26 subit diverses réactions chimiques, notamment :
Oxydation : Le résidu cystéine dans this compound peut former des liaisons disulfures dans des conditions oxydantes.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants (par exemple, le peroxyde d'hydrogène), des agents réducteurs (par exemple, le DTT) et divers dérivés d'acides aminés pour la substitution . Les principaux produits formés dépendent des conditions réactionnelles spécifiques et de la nature des substituants introduits .
Applications De Recherche Scientifique
Gap 26 a un large éventail d'applications en recherche scientifique :
Mécanisme d'action
This compound exerce ses effets en bloquant les canaux des jonctions communicantes formés par la connexine 43 . La connexine 43 est une protéine transmembranaire qui s'assemble en hémi-canaux hexamériques, qui s'accouplent avec des hémi-canaux sur des cellules adjacentes pour former des jonctions communicantes . This compound se lie à la boucle extracellulaire de la connexine 43, empêchant la formation de jonctions communicantes fonctionnelles et inhibant ainsi la communication intercellulaire . Ce blocage affecte divers processus cellulaires, notamment le flux ionique, la libération d'ATP et la signalisation calcique .
Comparaison Avec Des Composés Similaires
Gap 26 est unique parmi les bloqueurs des jonctions communicantes en raison de sa séquence spécifique et de sa forte affinité pour la connexine 43 . Des composés similaires comprennent :
Rotigaptide : Un peptide qui module la fonction de la connexine 43 mais qui ne bloque pas les jonctions communicantes.
Carbénoxolone : Un bloqueur des jonctions communicantes non peptidique à spécificité plus large.
La spécificité de this compound pour la connexine 43 en fait un outil précieux pour étudier les rôles précis de cette protéine dans divers contextes physiologiques et pathologiques .
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H107N19O19S/c1-7-38(6)56(67(105)85-50(33-91)61(99)81-46(29-41-31-75-35-77-41)60(98)87-55(37(4)5)66(104)79-44(69(107)108)18-13-25-76-70(73)74)88-64(102)52-19-14-26-89(52)68(106)48(28-39-15-9-8-10-16-39)83-62(100)49(32-90)84-57(95)43(17-11-12-24-71)78-59(97)47(30-53(93)94)82-58(96)45(27-40-20-22-42(92)23-21-40)80-63(101)51(34-109)86-65(103)54(72)36(2)3/h8-10,15-16,20-23,31,35-38,43-52,54-56,90-92,109H,7,11-14,17-19,24-30,32-34,71-72H2,1-6H3,(H,75,77)(H,78,97)(H,79,104)(H,80,101)(H,81,99)(H,82,96)(H,83,100)(H,84,95)(H,85,105)(H,86,103)(H,87,98)(H,88,102)(H,93,94)(H,107,108)(H4,73,74,76)/t38-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,54-,55-,56-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPIMWZHGJNESB-VCSXYVMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CS)NC(=O)C(C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H107N19O19S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1550.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![(R)-4-Benzyl-[1,4]oxazepan-6-ol](/img/structure/B1343959.png)
